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Cat. No.: B182564 Get Quote

Overview of N4-Acetyl-2'-O-methylcytidine
(ac4C) and Pseudouridine (Ψ)
N4-acetyl-2'-O-methylcytidine (ac4C) is a conserved RNA modification where an acetyl group

is added to the N4 position of cytidine.[1] This modification is catalyzed by the enzyme N-

acetyltransferase 10 (NAT10).[2][3][4] Found in various RNA types, including mRNA, tRNA, and

rRNA, ac4C is known to enhance RNA stability and promote translation efficiency.[1][2][5]

Pseudouridine (Ψ) is the most abundant RNA modification, an isomer of uridine where the

uracil base is attached to the ribose sugar via a carbon-carbon (C-C) bond instead of a

nitrogen-carbon (N-C) bond.[6] This isomerization is catalyzed by a family of enzymes called

pseudouridine synthases (PUS).[6][7] The unique structure of Ψ grants it greater

conformational flexibility and an additional hydrogen bond donor, which contributes to its role in

stabilizing RNA structures.[6]

Mechanism of RNA Stabilization
Both ac4C and Ψ enhance RNA stability, but they achieve this through distinct molecular

mechanisms that primarily affect the local RNA structure.

N4-Acetyl-2'-O-methylcytidine (ac4C): The primary stabilizing effect of ac4C comes from its

ability to strengthen Watson-Crick base-pairing with guanosine in RNA duplexes.[2] The acetyl

group at the N4 position makes the hydrogen on the N4 nitrogen more available for hydrogen
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bonding.[2] This modification reinforces key secondary structures like hairpins and internal

loops, increasing the RNA's resistance to degradation by nucleases.[3][5] Furthermore, ac4C

helps to stabilize the C3'-endo conformation of the ribose sugar, a feature common to other

stabilizing modifications.[8]

Pseudouridine (Ψ): Pseudouridine enhances RNA stability primarily by improving base stacking

interactions within an RNA helix.[9][10] The C-C glycosidic bond provides more rotational

freedom compared to the N-C bond in uridine.[6] This flexibility, combined with an extra imino

proton at the N1 position that can serve as a hydrogen bond donor, allows Ψ to form a more

stable, stacked arrangement with neighboring bases.[9][10][11] The effect of Ψ is context-

dependent; it typically stabilizes helical regions but can be destabilizing in single-stranded

loops.[11] Like ac4C, Ψ also favors the C3'-endo sugar conformation, which contributes to the

stability of A-form helical structures.[12]

N4-Acetyl-2'-O-methylcytidine (ac4C) Pathway

Pseudouridine (Ψ) Pathway

NAT10 Enzyme ac4C Modification on Cytidine catalyzes Enhanced Watson-Crick
Base Pairing (C-G)

 leads to Increased RNA Duplex Stability results in

PUS Enzymes Isomerization of Uridine to Ψ catalyze Improved Base Stacking &
Conformational Rigidity

 leads to Increased RNA Helix Stability results in

Click to download full resolution via product page

Figure 1: Logical pathways for RNA stabilization by ac4C and Ψ.

Comparative Data on RNA Stability
Quantitative data from various studies highlight the differential impact of these modifications on

RNA stability, often measured by the change in melting temperature (ΔTm).
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Feature
N4-Acetyl-2'-O-
methylcytidine (ac4C)

Pseudouridine (Ψ)

Catalyzing Enzyme
N-acetyltransferase 10

(NAT10)[2][3]

Pseudouridine Synthases

(PUS)[6][7]

Primary Mechanism
Enhances Watson-Crick base-

pairing with guanosine.[2]

Improves base stacking and

conformational rigidity.[6][9][10]

Structural Impact

Stabilizes C-G pairs; reinforces

secondary structures like

hairpins.[2][5]

Stabilizes helical stems; can

destabilize loops.[11]

Effect on Tm (ΔTm)

Increases Tm by +8.2 °C in the

D-arm hairpin of eukaryotic

tRNASer.[8]

Increases Tm by ~5 °C in the

anticodon stem of tRNA-Lys.

[13]

Other Functions
Enhances translation efficiency

and accuracy.[2][14]

Modulates tRNA-ribosome

interactions, affects splicing.[6]

[13]

Experimental Protocols for Assessing RNA Stability
Several methods can be employed to measure the effect of modifications on RNA stability.

Below are protocols for two common approaches: thermal denaturation analysis for in vitro

assessment and transcriptional inhibition for in vivo measurement.

Protocol 1: Thermal Denaturation Analysis (In Vitro)
This method measures the melting temperature (Tm) of RNA duplexes, providing a direct

assessment of thermodynamic stability.

Methodology:

RNA Synthesis: Synthesize RNA oligonucleotides corresponding to the sequence of interest.

Create two versions: one with a standard cytidine or uridine and another with the ac4C or Ψ

modification at a specific site.[8]
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Duplex Formation: Anneal the modified and unmodified RNA strands with their

complementary strands by heating to 95°C for 5 minutes, followed by slow cooling to room

temperature in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

UV Absorbance Measurement: Use a UV-Vis spectrophotometer equipped with a

temperature controller. Monitor the absorbance at 260 nm as the temperature is increased

from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled

rate.

Data Analysis: Plot the absorbance against temperature. The melting temperature (Tm) is

determined as the temperature at which 50% of the RNA is in a double-stranded state. The

change in Tm (ΔTm) between the modified and unmodified duplexes quantifies the

stabilizing effect of the modification.[8]

Protocol 2: Transcriptional Inhibition Assay (In Vivo)
This assay measures the half-life of an mRNA transcript within cells to determine its stability.

Methodology:

Cell Culture and Treatment: Culture cells of interest to a desired confluency. To halt

transcription, treat the cells with a transcriptional inhibitor, such as Actinomycin D (typically at

5 µg/mL).[15]

Time-Course RNA Extraction: Harvest the cells and extract total RNA at various time points

after adding the inhibitor (e.g., 0, 10, 30, 60 minutes).[15]

Quantification of RNA: Use reverse transcription-quantitative PCR (RT-qPCR) to measure

the amount of the specific target mRNA remaining at each time point. Use primers specific to

the mRNA of interest. Normalize the expression to a stable housekeeping gene.

Half-Life Calculation: Plot the percentage of remaining mRNA against time on a semi-

logarithmic scale. The time point at which 50% of the initial mRNA has degraded is the

mRNA half-life. Comparing the half-life of a transcript known to be modified (e.g., in wild-type

cells) versus one that is not (e.g., in NAT10 or PUS knockout/knockdown cells) reveals the

impact of the modification on stability.[15]
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Figure 2: Workflow for Transcriptional Inhibition Assay.
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Conclusion
Both N4-acetyl-2'-O-methylcytidine and pseudouridine are critical RNA modifications that

enhance RNA stability, thereby playing significant roles in gene expression regulation.

ac4C primarily acts by strengthening the hydrogen bonding in C-G base pairs, directly

increasing the thermodynamic stability of RNA duplexes.

Pseudouridine contributes to stability through improved base stacking and increased

conformational rigidity of the RNA backbone.

While both modifications lead to a more stable RNA molecule, their distinct mechanisms

suggest they may be employed by the cell in different structural or sequential contexts to

achieve precise regulatory outcomes. For professionals in drug development, particularly in the

design of RNA therapeutics (e.g., mRNA vaccines, siRNAs), understanding these differences is

paramount. The choice to incorporate ac4C or Ψ could be leveraged to optimize the stability,

translational efficiency, and immunogenicity of an RNA-based product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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